Dihydrocubebin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

準備方法

合成経路と反応条件: ジヒドロクベビンの不斉合成には、エナンチオ純粋なリチウム化アミノニトリルを5H-フラン-2-オンに不斉マイケル付加させることによる、トランス置換2,3-ジベンジルブチロラクトンの構築が含まれます . この方法は、ジアステレオマー過剰率 (de) およびエナンチオマー過剰率 (ee) がどちらも98%を超える、高度にジアステレオ選択的およびエナンチオ選択的です .

工業的生産方法: ジヒドロクベビンは、一般的にコショウ属の植物などの天然源から単離されます。 抽出プロセスには、溶媒抽出と液液分配が含まれ、化合物を純粋な形で得ることができます .

化学反応の分析

反応の種類: ジヒドロクベビンは、酸化、還元、置換反応など、さまざまな化学反応を受けます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) などの一般的な酸化剤を使用できます。

還元: 水素化ホウ素ナトリウム (NaBH4) や水素化アルミニウムリチウム (LiAlH4) などの還元剤が一般的に使用されます。

置換: 求核置換反応は、水酸化ナトリウム (NaOH) や水酸化カリウム (KOH) などの試薬を使用して行うことができます。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によって対応するケトンまたはカルボン酸が生成される場合があり、還元によってアルコールが生成される場合があります。

4. 科学研究への応用

ジヒドロクベビンは、幅広い科学研究への応用を持っています。

化学: リグナンとその化学的性質の研究においてモデル化合物として使用されます。

生物学: ジヒドロクベビンは、植物の代謝における役割とその生物学的活性について研究されています。

医学: それは、薬物代謝に関与するシトクロムP450 3A4 (CYP3A4)に対する阻害効果のために、潜在的な治療上の応用を持っています.

科学的研究の応用

Dihydrocubebin has a wide range of scientific research applications:

Chemistry: It is used as a model compound in the study of lignans and their chemical properties.

Biology: this compound is studied for its role in plant metabolism and its biological activities.

作用機序

ジヒドロクベビンは、さまざまな薬物の代謝に関与する酵素であるシトクロムP450 3A4 (CYP3A4)の阻害を通じて主にその効果を発揮します . この酵素を阻害することで、ジヒドロクベビンはCYP3A4によって代謝される薬物の薬物動態に影響を与え、薬効と毒性の変化につながる可能性があります。

類似化合物:

クベビン: 同様の構造的特徴を持つ別のリグナン化合物。

ヒノキニン: 類似の生物学的活性を持つ関連するリグナン。

ジヒドロクルシン: ジヒドロクベビンと構造的に類似しています。

独自性: ジヒドロクベビンは、シトクロムP450 3A4 (CYP3A4)に対する特定の阻害効果のために独自であり、これは他の類似のリグナンとは異なります .

類似化合物との比較

Cubebin: Another lignan compound with similar structural features.

Hinokinin: A related lignan with comparable biological activities.

Dihydroclusin: Shares structural similarities with dihydrocubebin.

Uniqueness: this compound is unique due to its specific inhibitory effects on cytochrome P450 3A4 (CYP3A4), which distinguishes it from other similar lignans .

生物活性

Dihydrocubebin is a lignan compound derived from Piper cubeba, a plant known for its medicinal properties. This article explores the biological activities associated with this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

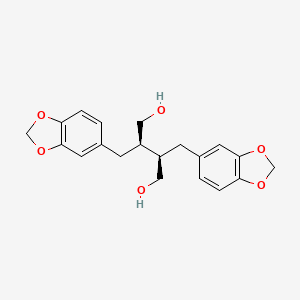

Chemical Structure and Properties

This compound is structurally related to other lignans such as cubebin and hinokinin. Its chemical formula is C17H18O4, and it is characterized by a complex arrangement of carbon rings that contribute to its biological activity. The compound exhibits a melting point of approximately 102 °C and has been studied through various spectroscopic methods, including NMR and mass spectrometry, confirming its structure and purity .

1. Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties. Studies have shown that it inhibits the production of pro-inflammatory cytokines, which are crucial in mediating inflammation. For instance, it has been effective in reducing edema and arthritis symptoms in animal models .

2. Neuroprotective Effects

Recent research indicates that this compound exhibits neuroprotective properties, particularly against β-amyloid (Aβ) toxicity, which is implicated in Alzheimer's disease. In vitro studies using SH-SY5Y human neuroblastoma cell lines revealed that this compound can enhance cell viability in the presence of Aβ, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

3. Antimicrobial Activity

This compound has shown promising antimicrobial effects against various bacterial strains. In disc diffusion assays, extracts containing this compound exhibited significant inhibition against Streptococcus mutans, a bacterium associated with dental caries. The compound's efficacy was noted to increase with higher concentrations .

4. Cytochrome P450 Inhibition

This compound acts as a selective inhibitor of cytochrome P450 3A4 (CYP3A4), an enzyme involved in drug metabolism. This inhibition can have significant implications for drug interactions and metabolic pathways in pharmacotherapy .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

| Study | Focus | Findings |

|---|---|---|

| Borsato et al., 2000 | Anti-inflammatory | Demonstrated reduction in inflammatory markers in vivo models. |

| De Souza et al., 2005 | Neuroprotection | Showed enhanced cell viability against Aβ toxicity in SH-SY5Y cells. |

| Hussein et al., 2000 | Antimicrobial | Exhibited significant antibacterial activity against oral pathogens. |

| MedChemExpress | CYP3A4 Inhibition | Identified as a potent inhibitor affecting drug metabolism pathways. |

The mechanisms underlying the biological activities of this compound involve several pathways:

- Inhibition of Pro-inflammatory Cytokines : this compound modulates signaling pathways that lead to the production of inflammatory mediators.

- Antioxidant Activity : The compound exhibits antioxidant properties, scavenging free radicals and reducing oxidative stress in neuronal cells.

- Enzyme Inhibition : By inhibiting CYP3A4, this compound alters the metabolism of various drugs, potentially enhancing their efficacy or toxicity.

特性

CAS番号 |

24563-03-9 |

|---|---|

分子式 |

C20H22O6 |

分子量 |

358.4 g/mol |

IUPAC名 |

(2R,3R)-2,3-bis(1,3-benzodioxol-5-ylmethyl)butane-1,4-diol |

InChI |

InChI=1S/C20H22O6/c21-9-15(5-13-1-3-17-19(7-13)25-11-23-17)16(10-22)6-14-2-4-18-20(8-14)26-12-24-18/h1-4,7-8,15-16,21-22H,5-6,9-12H2/t15-,16-/m0/s1 |

InChIキー |

JKCVMTYNARDGET-HOTGVXAUSA-N |

SMILES |

C1OC2=C(O1)C=C(C=C2)CC(CO)C(CC3=CC4=C(C=C3)OCO4)CO |

異性体SMILES |

C1OC2=C(O1)C=C(C=C2)C[C@@H](CO)[C@@H](CC3=CC4=C(C=C3)OCO4)CO |

正規SMILES |

C1OC2=C(O1)C=C(C=C2)CC(CO)C(CC3=CC4=C(C=C3)OCO4)CO |

Key on ui other cas no. |

24563-03-9 |

同義語 |

1,4-Butanediol, 2,3-bis(1,3-benzodioxol-5-ylmethyl)-, (R*,R*)-(-)- dihydrocubebin |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。